molecular formula C8H14N5OPS B1666256 Azetepa CAS No. 125-45-1

Azetepa

Cat. No.: B1666256
CAS No.: 125-45-1
M. Wt: 259.27 g/mol
InChI Key: HRXVDDOKERXBEY-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of Azetepa involves several steps, starting with the preparation of the key intermediate compounds. One common synthetic route involves the reaction of diethyl phosphoramidate with ethyl aziridine and 1,3,4-thiadiazole-2-amine . The reaction conditions typically include the use of a solvent such as dichloromethane and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions and optimizing the conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Azetepa undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions of this compound can lead to the formation of reduced derivatives, often using reducing agents like lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield various products, including phosphinic acids and amines.

Scientific Research Applications

Azetepa has been explored for its applications in several scientific research areas:

    Chemistry: In synthetic chemistry, this compound is used as a reagent for the preparation of other complex molecules. Its unique structure allows it to participate in a variety of chemical transformations.

    Biology: this compound has been studied for its potential biological activities, including its role as an alkylating agent.

    Medicine: The compound has been investigated for its potential use in cancer treatment due to its ability to interfere with DNA replication and cell division.

    Industry: In industrial applications, this compound is used in the synthesis of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of Azetepa involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This alkylating activity allows it to interfere with DNA and RNA synthesis, leading to the disruption of cellular processes. The molecular targets of this compound include DNA bases, proteins, and enzymes involved in cell division and replication . The pathways affected by this compound’s action are primarily those related to cell cycle regulation and apoptosis.

Comparison with Similar Compounds

Azetepa can be compared with other alkylating agents such as cyclophosphamide, melphalan, and chlorambucil. While these compounds share similar mechanisms of action, this compound’s unique structure, which includes aziridine rings and a thiadiazole moiety, distinguishes it from others.

Similar Compounds

  • Cyclophosphamide
  • Melphalan
  • Chlorambucil
  • Thiotepa

This compound’s distinct chemical structure and reactivity profile make it a valuable compound for research and industrial applications, offering unique advantages over other similar compounds.

Properties

IUPAC Name

N-[bis(aziridin-1-yl)phosphoryl]-N-ethyl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N5OPS/c1-2-13(8-10-9-7-16-8)15(14,11-3-4-11)12-5-6-12/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRXVDDOKERXBEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=NN=CS1)P(=O)(N2CC2)N3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N5OPS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10154543
Record name Azetepa
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10154543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125-45-1
Record name Azetepa [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZETEPA
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64826
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Azetepa
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10154543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AZETEPA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D57I4Z650L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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